An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-chloro-3-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-chloro-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (nitro and chloro) and a halogen (bromo) on the benzene ring, coupled with a reactive methyl ester functionality, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characteristics, offering valuable insights for its application in pharmaceutical and materials science research.
Chemical Identity and Physical Properties
Methyl 5-bromo-2-chloro-3-nitrobenzoate is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |
| Molecular Weight | 294.49 g/mol | |
| CAS Number | 124371-59-1 | [2][3] |
| Appearance | Solid | [1][2] |
| Purity | Typically >98% | [1][2] |
Synthesis
The synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate is typically achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid. The first step involves the nitration of the benzoic acid derivative, followed by esterification to yield the final product.
Synthesis Workflow
Caption: Synthesis of Methyl 5-bromo-2-chloro-3-nitrobenzoate.
Experimental Protocol:
Step 1: Nitration of 5-bromo-2-chlorobenzoic acid
A detailed procedure for the nitration of a similar compound, 2-chloro-5-nitrobenzoic acid, can be adapted. In a typical reaction, 5-bromo-2-chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position. The strong electron-withdrawing nature of the existing substituents directs the incoming nitro group to this position.
Step 2: Esterification of 5-bromo-2-chloro-3-nitrobenzoic acid
The resulting 5-bromo-2-chloro-3-nitrobenzoic acid is then esterified. A common method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction proceeds via a Fischer-Speier esterification mechanism.
Spectral Data and Characterization
While specific, publicly available spectra for Methyl 5-bromo-2-chloro-3-nitrobenzoate are limited, its spectral characteristics can be predicted based on the analysis of similar substituted nitrobenzoates.[1][4][5][6] Chemical suppliers often confirm the structure and purity of this compound using a variety of analytical techniques including NMR, IR, and mass spectrometry.[7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester protons.
-
Aromatic Protons (δ 7.5-8.5 ppm): The two protons on the aromatic ring are in different chemical environments and are expected to appear as doublets due to ortho-coupling. The exact chemical shifts will be influenced by the deshielding effects of the adjacent nitro, chloro, and bromo groups.
-
Methyl Protons (δ 3.9-4.0 ppm): The three protons of the methyl ester group will appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~164 ppm): The carbon of the ester carbonyl group is expected to resonate in this downfield region.[1]
-
Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro and chloro groups will be shifted further downfield.
-
Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.[1]
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (294.49 g/mol ) is expected. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.
-
Major Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The nitro group can also be lost as NO₂.
Reactivity
The reactivity of Methyl 5-bromo-2-chloro-3-nitrobenzoate is governed by the interplay of its functional groups. The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.
Reactivity Profile
Caption: Potential reactive sites of Methyl 5-bromo-2-chloro-3-nitrobenzoate.
Nucleophilic Aromatic Substitution
The chloro and bromo substituents on the aromatic ring can potentially be displaced by strong nucleophiles. The electron-withdrawing nitro group, positioned ortho and para to the halogens, activates the ring for such reactions by stabilizing the intermediate Meisenheimer complex. The relative reactivity of the chloro and bromo groups towards substitution will depend on the specific reaction conditions and the nature of the nucleophile.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a valuable synthetic tool for introducing an amino group, which can then be further functionalized.
Reactions of the Ester Group
The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-chloro-3-nitrobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Safety and Handling
Conclusion
Methyl 5-bromo-2-chloro-3-nitrobenzoate is a valuable and versatile building block in organic synthesis. Its rich functionality and predictable reactivity make it an important intermediate for the preparation of a wide range of target molecules in the pharmaceutical and materials science fields. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
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N/A. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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The Royal Society of Chemistry. 4. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
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Reddit. NMR Spectra of 3-nitro methyl benzoate. [Link]
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Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid.[Link]
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The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
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NIST. Methyl p-nitro benzoate. [Link]
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Capot Chemical. Specifications of Methyl 5-bromo-2-chloro-3-nitrobenzoate. [Link]
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Changzhou Huanling Chemical Co., Ltd. methyl 5-bromo-2-chloro-3-nitrobenzoate. [Link]
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